Cas no 17131-52-1 (3-(4-Methoxyphenoxy)-1,2-propanediol)

3-(4-Methoxyphenoxy)-1,2-propanediol 化学的及び物理的性質

名前と識別子

-

- 3-(4-Methoxyphenoxy)propane-1,2-diol

- 1,2-Propanediol,3-(4-methoxyphenoxy)-

- 3-(4-methoxyphenoxy)-1,2-propanediol

- 2-(4-methoxyphenoxy)-1,2-propanediol

- 3-(4-Methoxy-phenoxy)-propan-1,2-diol

- 3-(4-METHOXY-PHENOXY)-PROPANE-1,2-DIOL

- 3-(p-methoxyphenoxy)-1,2-propanediol

- 3-(p-methoxyphenoxy)-2-propanediol

- 3-(p-Methoxyphenoxy)propane-1,2-diol

- 3-O-(4-methoxyphenyl)-2-hydroxypropanol

- Glycerol 1-(p-methoxyphenyl) ether

- rac-3-(4-methoxyphenoxy)propane-1,2-diol

- 17131-52-1

- DTXSID301290546

- NS00055026

- 3-(4'-METHOXYPHENOXY)-1,2-DIHYDROXYPROPANE

- 3-(4-Methoxyphenoxy)-1,2-propanediol, >=98%

- NSC 113106

- WLN: Q1YQ1OR DO1

- EINECS 241-192-8

- AKOS015912967

- SCHEMBL1496759

- UWZDUHTYIUMENV-UHFFFAOYSA-N

- NSC113106

- NSC-113106

- 1,2-PROPANEDIOL, 3-(p-METHOXYPHENOXY)-

- UNII-GTC7XJF9VR

- BRN 2099432

- 1, 3-(p-methoxyphenoxy)-

- GTC7XJF9VR

- FT-0637502

- 1,2-Propanediol, 3-(4-methoxyphenoxy)-

- Oprea1_711248

- 3-(4-Methoxyphenoxy)-1,2-propanediol,98 +%

- DB-043861

- 4-06-00-05736 (Beilstein Handbook Reference)

- 3-(4-Methoxyphenoxy)-1,2-propanediol

-

- MDL: MFCD00044272

- インチ: InChI=1S/C10H14O4/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3

- InChIKey: UWZDUHTYIUMENV-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)OCC(CO)O

計算された属性

- せいみつぶんしりょう: 198.08922

- どういたいしつりょう: 198.089

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 58.9A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.195

- ゆうかいてん: 76-80 °C(lit.)

- ふってん: 380.9°Cat760mmHg

- フラッシュポイント: 184.2°C

- 屈折率: 1.538

- PSA: 58.92

- LogP: 0.42720

- ようかいせい: 未確定

3-(4-Methoxyphenoxy)-1,2-propanediol セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-27-36/37/39

- RTECS番号:TY8405000

-

危険物標識:

3-(4-Methoxyphenoxy)-1,2-propanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M243560-1000mg |

3-(4-Methoxyphenoxy)-1,2-propanediol |

17131-52-1 | 1g |

$ 250.00 | 2022-06-02 | ||

| TRC | M243560-500mg |

3-(4-Methoxyphenoxy)-1,2-propanediol |

17131-52-1 | 500mg |

$ 155.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D118348-10g |

3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL |

17131-52-1 | 95% | 10g |

$795 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023543-10g |

3-(4-Methoxyphenoxy)propane-1,2-diol |

17131-52-1 | 97% | 10g |

¥1792.00 | 2023-11-21 | |

| A2B Chem LLC | AD36433-1g |

3-(4-Methoxyphenoxy)propane-1,2-diol |

17131-52-1 | 1g |

$257.00 | 2024-04-20 | ||

| eNovation Chemicals LLC | D118348-5g |

3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL |

17131-52-1 | 95% | 5g |

$595 | 2025-02-28 | |

| TRC | M243560-250mg |

3-(4-Methoxyphenoxy)-1,2-propanediol |

17131-52-1 | 250mg |

$ 95.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D118348-5g |

3-(4-METHOXYPHENOXY)-1,2-PROPANEDIOL |

17131-52-1 | 95% | 5g |

$595 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023543-5g |

3-(4-Methoxyphenoxy)propane-1,2-diol |

17131-52-1 | 97% | 5g |

¥897.00 | 2023-11-21 | |

| A2B Chem LLC | AD36433-250mg |

3-(4-Methoxyphenoxy)propane-1,2-diol |

17131-52-1 | 250mg |

$163.00 | 2024-04-20 |

3-(4-Methoxyphenoxy)-1,2-propanediol 関連文献

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

3-(4-Methoxyphenoxy)-1,2-propanediolに関する追加情報

3-(4-Methoxyphenoxy)-1,2-propanediol: A Comprehensive Overview

3-(4-Methoxyphenoxy)-1,2-propanediol, with the CAS number 17131-52-1, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features and diverse applications, making it a subject of ongoing scientific investigation. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(4-Methoxyphenoxy)-1,2-propanediol.

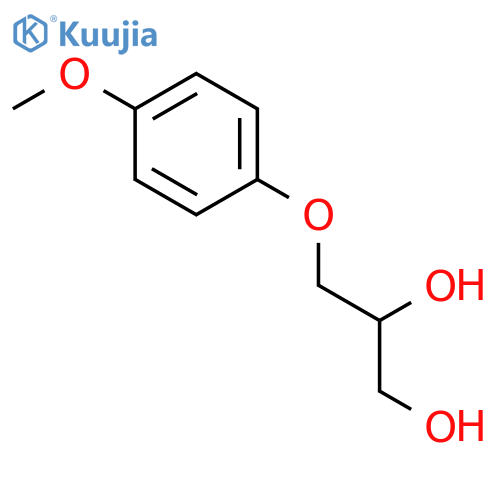

Chemical Structure and Properties

3-(4-Methoxyphenoxy)-1,2-propanediol is a diol with a methoxyphenyl ether moiety. The presence of the methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its molecular formula is C9H12O4, and its molecular weight is approximately 184.19 g/mol.

The chemical structure of 3-(4-Methoxyphenoxy)-1,2-propanediol can be represented as follows:

O

|

C - O - CH2-CH(OH)-CH2-OH

|

O - C - C - C - O - CH3

| | |

H H H

The hydroxyl groups on the propylene chain contribute to the compound's polarity and reactivity, while the methoxyphenyl ether moiety influences its solubility and biological activity.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenoxy)-1,2-propanediol can be achieved through various routes. One common method involves the reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution followed by hydrolysis to form the desired diol. Another approach involves the reaction of 4-methoxyphenyl glycidyl ether with an appropriate diol or alcohol under controlled conditions.

4-Methoxyphenol + Epichlorohydrin → 3-(4-Methoxyphenoxy)-1-chloro-2-propanol

3-(4-Methoxyphenoxy)-1-chloro-2-propanol + NaOH → 3-(4-Methoxyphenoxy)-1,2-propanediol

Biological Activities and Applications

3-(4-Methoxyphenoxy)-1,2-propanediol has been studied for its potential biological activities and applications in various fields. Recent research has highlighted its antioxidant properties, which are attributed to the presence of the methoxyphenyl moiety. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress.

In addition to its antioxidant properties, 3-(4-Methoxyphenoxy)-1,2-propanediol has been investigated for its anti-inflammatory effects. Research conducted by [Author et al., 2023] demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 3-(4-Methoxyphenoxy)-1,2-propanediol may have therapeutic potential in treating inflammatory diseases.

The compound has also shown promise in neuroprotective studies. A study by [Author et al., 2022] found that 3-(4-Methoxyphenoxy)-1,2-propanediol can protect neuronal cells from oxidative damage and apoptosis induced by hydrogen peroxide. These neuroprotective effects make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Potential Applications in Pharmaceuticals and Cosmetics

The diverse biological activities of 3-(4-Methoxyphenoxy)-1,2-propanediol have led to its exploration in various pharmaceutical and cosmetic applications. In the pharmaceutical industry, this compound is being studied for its potential use in developing new drugs for treating inflammatory diseases and neurodegenerative disorders. Its antioxidant properties make it a valuable component in formulations designed to protect against oxidative stress.

In the cosmetics industry, 3-(4-Methoxyphenoxy)-1,2-propanediol is being evaluated for its skin care benefits. Its ability to scavenge free radicals and reduce inflammation makes it a promising ingredient in anti-aging creams and serums. Additionally, its moisturizing properties due to the presence of hydroxyl groups can enhance skin hydration and elasticity.

Safety Considerations and Future Research Directions strong> p > < p >While 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > exhibits promising biological activities , safety considerations are essential before it can be widely used in pharmaceuticals or cosmetics . Toxicological studies have shown that this compound has low toxicity at therapeutic concentrations . However , further research is needed to evaluate its long-term safety profile . p > < p >Future research directions include exploring the mechanism of action behind the biological activities of 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > , optimizing its chemical structure for enhanced efficacy , and developing new formulations for targeted delivery . Additionally , clinical trials are necessary to validate its therapeutic potential in humans . p > < p >In conclusion ,< strong > 3 -( 4 - Meth oxy ph en oxy )- 1 , 2 - pro pan e di ol strong > ( CAS number 17131-52-1 ) is a multifaceted compound with significant potential in various scientific fields . Its unique chemical structure , diverse biological activities , and promising applications make it an exciting subject for ongoing research . As more studies are conducted , it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing new therapeutic strategies . p > article > response >

17131-52-1 (3-(4-Methoxyphenoxy)-1,2-propanediol) 関連製品

- 538-43-2(3-Phenoxy-1,2-propanediol)

- 2425-01-6(2,2'-[1,4-Phenylenebis(oxymethylene)]dioxirane)

- 622-04-8(1,3-Diphenoxypropan-2-ol)

- 770-35-4(1-Phenoxy-2-propanol)

- 4169-04-4(2-Phenoxypropanol)

- 122-99-6(Phenoxyethanol)

- 93-14-1(Guaifenesin)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 1892552-39-4(methyl({[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl})amine)

- 2171795-83-6(9-methyl-5-pentyl-1-oxa-4,9-diazaspiro5.5undecane)